molecular formula C14H12O6S B8298816 2-Methoxy-5-phenoxysulfonylbenzoic acid

2-Methoxy-5-phenoxysulfonylbenzoic acid

Cat. No. B8298816
M. Wt: 308.31 g/mol
InChI Key: BBESMGHRFHNMTQ-UHFFFAOYSA-N
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Patent
US05637600

Procedure details

To a rapidly stirred mixture of 2-methoxy-5-chlorosulfonylbenzoic acid (5.0 g, 20 mmol) and phenol (1.88 g, 20 mmol) in water (100 mL) was added dropwise a solution of sodium hydroxide (16 mL, 10%; 40 mmol) over 10 min. The mixture was stirred for 18 h, and then extracted with ether. The aqueous phase was acidified to pH 1 with cone. HCl and the white precipitate filtered off to give the title compound (4.05 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12](Cl)(=[O:14])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[C:16]1(O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH-:23].[Na+]>O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([S:12]([O:14][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)(=[O:23])=[O:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
Name
Quantity
1.88 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
FILTRATION
Type
FILTRATION
Details
HCl and the white precipitate filtered off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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